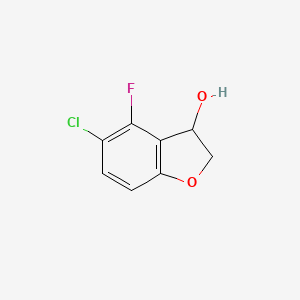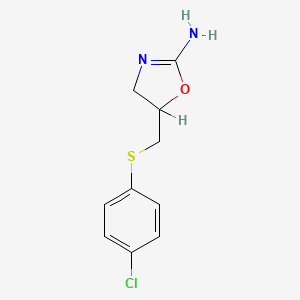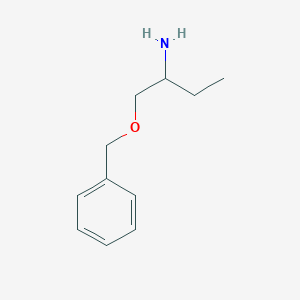![molecular formula C13H22ClNO3SSi B13966573 Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a thiazole ring, a chloro substituent, and a silyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester typically involves multiple steps. One common approach is the reaction of a thiazole derivative with a chlorinating agent, followed by the introduction of the silyl ether group through a silylation reaction. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and silyl ether groups play crucial roles in binding to these targets, while the thiazole ring provides structural stability. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid methyl ester
- 2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid propyl ester
Uniqueness
Compared to similar compounds, 2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester offers unique properties due to the presence of the ethyl ester group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C13H22ClNO3SSi |
|---|---|
Peso molecular |
335.92 g/mol |
Nombre IUPAC |
ethyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-chloro-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H22ClNO3SSi/c1-7-17-11(16)10-9(15-12(14)19-10)8-18-20(5,6)13(2,3)4/h7-8H2,1-6H3 |
Clave InChI |
JPSAWXCHZMBGMJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)Cl)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


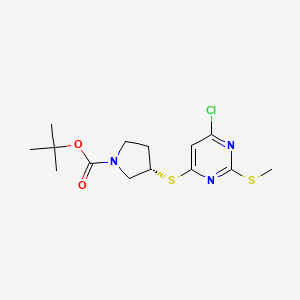
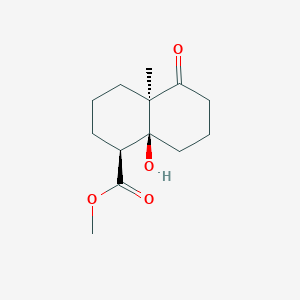
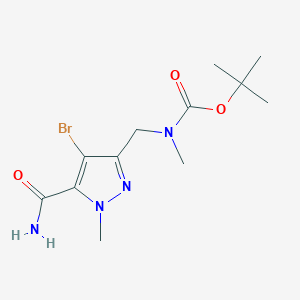
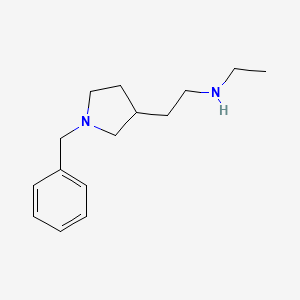
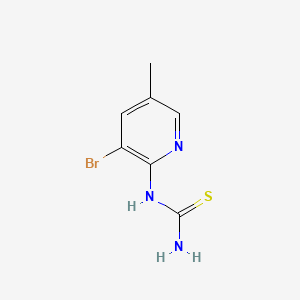
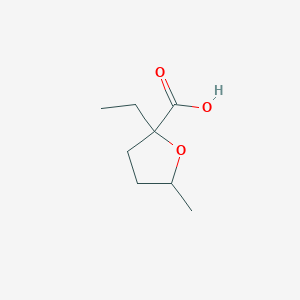
![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
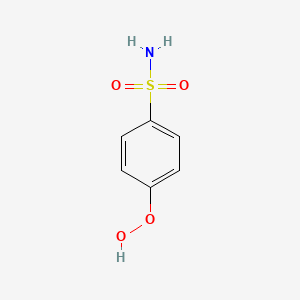

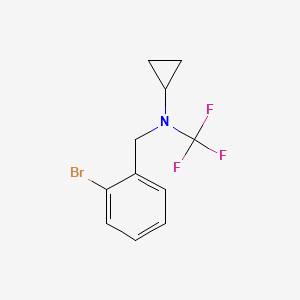
![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
